molecular formula C23H40O3S B8814992 hexadecyl 4-methylbenzenesulfonate CAS No. 6068-28-6

hexadecyl 4-methylbenzenesulfonate

Cat. No.: B8814992
CAS No.: 6068-28-6
M. Wt: 396.6 g/mol
InChI Key: RXHIZFMFPLHZDT-UHFFFAOYSA-N
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Description

Hexadecyl 4-methylbenzenesulfonate (CAS 6068-28-6) is a tosylate ester featuring a long hydrophobic hexadecyl (C16) alkyl chain attached to a 4-methylbenzenesulfonate group. This compound is primarily utilized in pharmaceutical research, notably in the synthesis of hepatitis B virus (HBV) capsid assembly modulators. For example, it serves as a precursor in the preparation of N-alkylpicolinium tosylates, which exhibit antiviral activity by disrupting HBV capsid assembly . The compound is synthesized via reactions between 4-picoline and this compound in 2-propanol, achieving high purity (>98%) as confirmed by HPLC . Its long alkyl chain contributes to hydrophobic interactions critical for biological activity and material stability.

Properties

CAS No.

6068-28-6

Molecular Formula

C23H40O3S

Molecular Weight

396.6 g/mol

IUPAC Name

hexadecyl 4-methylbenzenesulfonate

InChI

InChI=1S/C23H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-27(24,25)23-19-17-22(2)18-20-23/h17-20H,3-16,21H2,1-2H3

InChI Key

RXHIZFMFPLHZDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

hexadecyl 4-methylbenzenesulfonate can be synthesized through the esterification of 1-hexadecanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:

  • Dissolve 1-hexadecanol in an appropriate solvent (e.g., dichloromethane).
  • Add p-toluenesulfonyl chloride to the solution.
  • Introduce pyridine to the mixture to act as a base.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 1-hexadecanol, 4-methylbenzenesulfonate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

hexadecyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Reduction Reactions: The compound can be reduced to 1-hexadecanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1-hexadecanol and p-toluenesulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).

Major Products Formed

    Substitution: Various derivatives depending on the nucleophile used.

    Reduction: 1-Hexadecanol.

    Hydrolysis: 1-Hexadecanol and p-toluenesulfonic acid.

Scientific Research Applications

hexadecyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.

    Biology: Employed in the study of lipid metabolism and membrane biology.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-hexadecanol, 4-methylbenzenesulfonate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes . Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Number Alkyl Chain Length Key Properties/Applications Reference
This compound 6068-28-6 C16 HBV capsid assembly modulation; high purity (>98%)
Dodecyl 4-methylbenzenesulfonate 10212-22-3 C12 Intermediate hydrophobicity; potential surfactant applications
Butyl 4-methylbenzenesulfonate 778-28-9 C4 Shorter chain; lower retention time (10.45 min in HPLC)
3-Phenylpropyl 4-methylbenzenesulfonate 88210-68-8 C3 (aromatic) Aromatic substituent; similarity score 0.98 to hexadecyl derivative

Key Observations:

  • Alkyl Chain Impact : Longer chains (e.g., C16 in hexadecyl vs. C4 in butyl) enhance hydrophobicity, influencing solubility and biological membrane permeability. This property is critical in drug design, where hexadecyl derivatives exhibit superior capsid-binding efficiency compared to shorter-chain analogues .
  • Retention Behavior: Butyl 4-methylbenzenesulfonate shows a lower HPLC retention time (10.45 min) compared to esters with longer chains (e.g., hexadecyl hexadecanoate at 17.78 min), suggesting that this compound would similarly exhibit higher retention due to increased hydrophobicity .
  • Functional Groups : The 3-phenylpropyl variant (aromatic substituent) has a structural similarity score of 0.98 to this compound, but its aromatic group may alter electronic properties and interaction mechanisms .

Q & A

Q. What experimental methods are recommended to synthesize hexadecyl 4-methylbenzenesulfonate with high yield and purity?

The synthesis involves esterification or sulfonation reactions under optimized conditions. For example, esterification of 4-methylbenzenesulfonic acid with hexadecanol can be performed using toluene as a solvent, acid catalysts (e.g., sulfuric acid), and controlled molar ratios (e.g., 1.4:1 alcohol-to-acid ratio). Reaction parameters such as temperature (e.g., 120°C) and duration (5 hours) significantly influence yield, with yields exceeding 95% under optimal conditions . Post-synthesis, purification via recrystallization or column chromatography ensures high purity.

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the alkyl chain length and sulfonate group positioning (e.g., 1^1H and 13^{13}C NMR) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like sulfonate (-SO3_3^-) and methylbenzene moieties .
  • Mass Spectrometry (MS) : Determines molecular weight and isotopic labeling (e.g., deuterium in derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity and quantifies impurities .

Q. How do researchers evaluate the surfactant properties of this compound in aqueous systems?

Surfactant efficacy is measured by:

  • Surface Tension Reduction : Using a tensiometer to determine the critical micelle concentration (CMC), where surface tension stabilizes .
  • Micelle Formation Analysis : Dynamic light scattering (DLS) or fluorescence spectroscopy to study micelle size and stability .
  • Membrane Interaction Studies : Employing model lipid bilayers (e.g., liposomes) to assess disruption or permeability changes .

Advanced Research Questions

Q. What strategies resolve structural contradictions in crystallographic studies of sulfonate derivatives like this compound?

Advanced crystallography methods using SHELX software (e.g., SHELXL for refinement) are critical. For example, hydrogen bonding patterns and torsional angles in the methylbenzene ring can be analyzed via X-ray diffraction. Discrepancies in bond lengths or angles are resolved by iterative refinement and validation against crystallographic databases (e.g., Cambridge Structural Database) .

Q. How does isotopic labeling (e.g., deuterium) enhance mechanistic studies of this compound in biological systems?

Deuterium labeling (e.g., hexadecyl sodium sulfate-D33) enables:

  • Isotopic Tracing : Tracking molecular interactions in lipid bilayers or protein binding via 2^2H NMR or mass spectrometry .
  • Vibrational Spectroscopy : Altered IR/Raman spectra due to deuterium’s lower vibrational frequency, distinguishing labeled vs. unlabeled species in mixed systems .

Q. What experimental designs are used to assess this compound’s cytotoxicity and antiviral activity?

  • Cytotoxicity : CCK-8 assays on cell lines (e.g., Vero cells) to determine IC50_{50} values and safe concentration ranges .
  • Antiviral Activity : Viral load quantification via RT-qPCR after treating virus-infected cells. Dose-response curves (0.0125–0.1 mg/mL) and time-dependent effects (e.g., 2-minute exposure) validate efficacy .

Q. How do researchers optimize the use of this compound in drug delivery systems?

  • Micelle Encapsulation : Studying drug-loading efficiency using hydrophobic drugs (e.g., paclitaxel) via UV-Vis spectroscopy .
  • Stability Testing : Assessing micelle integrity under physiological conditions (pH 7.4, 37°C) using size-exclusion chromatography .

Methodological Considerations

  • Data Contradictions : Discrepancies in surfactant CMC values may arise from solvent polarity or temperature variations. Standardize experimental conditions and validate with multiple techniques (e.g., surface tension and conductivity measurements) .
  • Crystallographic Refinement : Use disorder modeling in SHELXL for flexible alkyl chains to improve R-factors .

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